molecular formula C32H35N3O3 B12521187 N-(4,5-Dicyano-2-phenoxyphenyl)-4-(undecyloxy)benzamide CAS No. 655225-10-8

N-(4,5-Dicyano-2-phenoxyphenyl)-4-(undecyloxy)benzamide

Cat. No.: B12521187
CAS No.: 655225-10-8
M. Wt: 509.6 g/mol
InChI Key: DFTMPBUZAAGBHI-UHFFFAOYSA-N
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Description

N-(4,5-Dicyano-2-phenoxyphenyl)-4-(undecyloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various scientific research applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dicyano-2-phenoxyphenyl)-4-(undecyloxy)benzamide typically involves multiple steps, including the formation of the phenoxyphenyl and undecyloxybenzamide intermediates. Common reagents used in these reactions include cyanide sources, phenol derivatives, and amide coupling agents. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dicyano-2-phenoxyphenyl)-4-(undecyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,5-Dicyano-2-phenoxyphenyl)-4-(undecyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-Dicyano-2-phenoxyphenyl)-4-(decyloxy)benzamide
  • N-(4,5-Dicyano-2-phenoxyphenyl)-4-(dodecyloxy)benzamide

Uniqueness

N-(4,5-Dicyano-2-phenoxyphenyl)-4-(undecyloxy)benzamide is unique due to its specific structural features, such as the undecyloxy group, which can influence its chemical reactivity and biological activity. Comparisons with similar compounds can highlight differences in properties like solubility, stability, and efficacy in various applications.

Properties

CAS No.

655225-10-8

Molecular Formula

C32H35N3O3

Molecular Weight

509.6 g/mol

IUPAC Name

N-(4,5-dicyano-2-phenoxyphenyl)-4-undecoxybenzamide

InChI

InChI=1S/C32H35N3O3/c1-2-3-4-5-6-7-8-9-13-20-37-28-18-16-25(17-19-28)32(36)35-30-21-26(23-33)27(24-34)22-31(30)38-29-14-11-10-12-15-29/h10-12,14-19,21-22H,2-9,13,20H2,1H3,(H,35,36)

InChI Key

DFTMPBUZAAGBHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C#N)C#N)OC3=CC=CC=C3

Origin of Product

United States

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